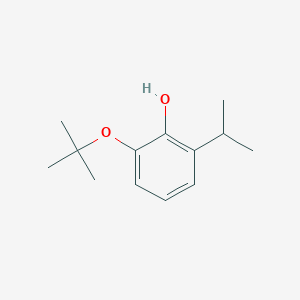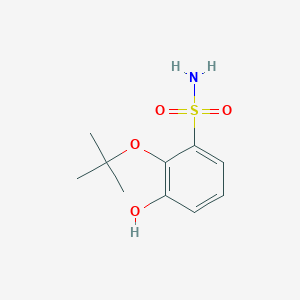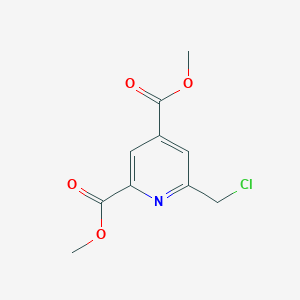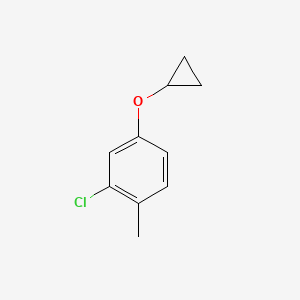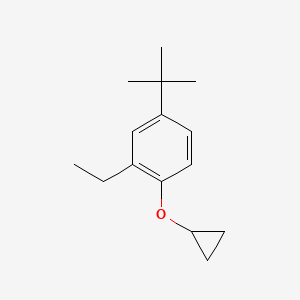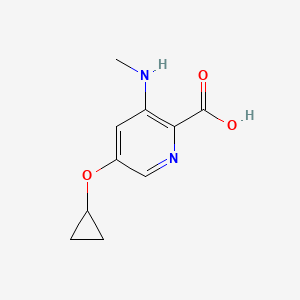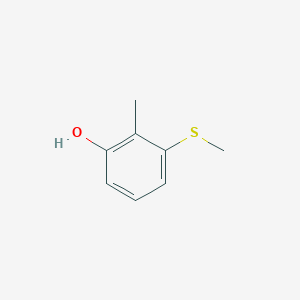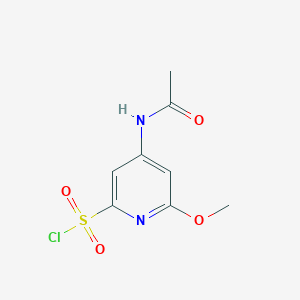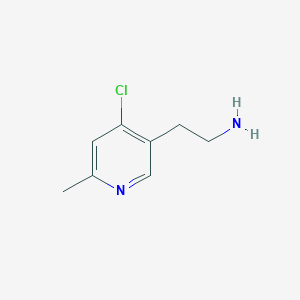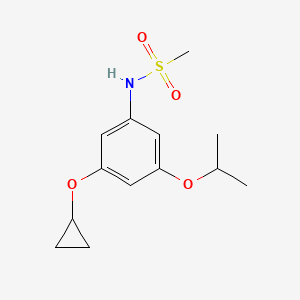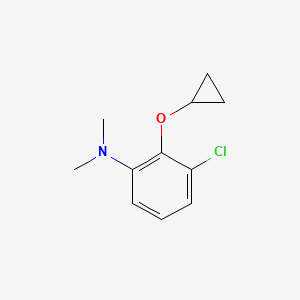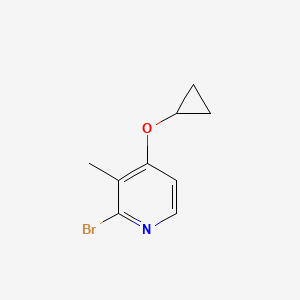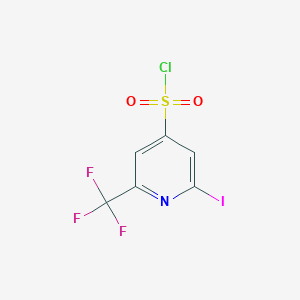
2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of iodine, trifluoromethyl, and sulfonyl chloride functional groups attached to a pyridine ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 6-(trifluoromethyl)pyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine and sulfonyl chloride groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine or sulfur atoms changes.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl chloride group can react with nucleophiles in proteins or nucleic acids, leading to covalent modifications. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
2-Iodo-6-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the iodine and trifluoromethyl groups.
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the sulfonyl chloride group.
2-Iodo-4-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness: 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (iodine, trifluoromethyl, and sulfonyl chloride) on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C6H2ClF3INO2S |
|---|---|
分子量 |
371.50 g/mol |
IUPAC名 |
2-iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3INO2S/c7-15(13,14)3-1-4(6(8,9)10)12-5(11)2-3/h1-2H |
InChIキー |
YIUGMGWGCKNCFA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



